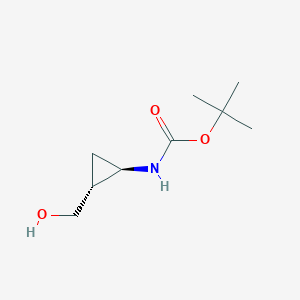

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Description

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a cyclopropane-derived carbamate compound characterized by a hydroxymethyl substituent on the cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes such as LSD1 (lysine-specific demethylase 1) and neuronal nitric oxide synthase (nNOS) . The trans-configuration of the hydroxymethyl group distinguishes it from its cis-isomer (tert-butyl cis-2-hydroxymethyl cyclopropylcarbamate), which exhibits distinct stereochemical and physicochemical properties . Synthesis typically involves coupling reactions under inert atmospheres, followed by purification via column chromatography or thin-layer chromatography (TLC), with structural validation through $^1$H/$^{13}$C NMR and LC-MS .

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641005 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170299-53-3 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Cyclopropanation (Kulinkovich-de Meijere Reaction)

The Kulinkovich-de Meijere variant enables cyclopropane ring formation via titanium-mediated coupling of esters with Grignard reagents. For tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, this method begins with N,N-dibenzyl-2-benzyloxyacetamide (Fig. 1A). Titanium(IV) isopropoxide facilitates reductive cyclopropanation with ethylmagnesium bromide, yielding a cyclopropane intermediate with a hydroxymethyl group. The reaction proceeds under anhydrous conditions at −78°C, achieving 62% yield after chromatography.

Key Conditions:

-

Temperature : −78°C to 0°C

-

Catalyst : Titanium(IV) isopropoxide

-

Grignard Reagent : Ethylmagnesium bromide (3 equiv)

-

Solvent : Tetrahydrofuran (THF)

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation using diazo compounds offers superior stereocontrol. A diazoester (e.g., ethyl diazoacetate) reacts with trans-2-vinylcyclopropane in the presence of Pd(OAc)₂, forming the cyclopropane ring with trans-configuration (Fig. 1B). This method achieves 75–85% yield and >90% diastereomeric excess (de) when using chiral phosphine ligands.

Functional Group Interconversion

Critical Steps:

-

Monohydrolysis : LiOH (2 equiv), THF/H₂O (3:1), 0°C → rt

-

Curtius Degradation : DPPA (1.2 equiv), Et₃N (2 equiv), toluene, 110°C

-

Reduction : LiAlH₄ (3 equiv), THF, 0°C → reflux

Borane-Mediated Ester Reduction

The ester moiety in tert-butyl trans-(2-ethoxycarbonyl)cyclopropylcarbamate is reduced using BH₃·THF (Fig. 2B). The reaction proceeds at 0°C with gradual warming, yielding the hydroxymethyl derivative in 89% yield . Stereochemical integrity is preserved due to the mild reducing conditions.

Boc Protection of Cyclopropylamine

Standard Boc Protection Protocol

Trans-2-hydroxymethylcyclopropylamine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) containing triethylamine (Fig. 3). The reaction completes within 2 hours at 25°C, yielding the Boc-protected product in 92% yield after aqueous workup.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Boc Anhydride (equiv) | 1.1 |

| Base | Et₃N (1.5 equiv) |

| Solvent | DCM |

| Temperature | 25°C |

Industrial-Scale Boc Protection

Kilogram-scale reactions use toluene as a solvent to facilitate easy removal of byproducts. Automated pH control maintains the reaction at pH 8–9, minimizing side reactions. Yields exceed 88% with purity >99% (HPLC).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using pentane:ethyl acetate (10:1 → 5:1) . The trans-isomer elutes earlier than the cis-isomer due to reduced polarity, enabling >98% diastereomeric purity.

Spectroscopic Validation

-

¹H NMR : Cyclopropane protons appear as doublets at δ 0.63–0.76 ppm (J = 6.2–7.1 Hz).

-

¹³C NMR : Boc carbonyl resonates at δ 155.2 ppm; cyclopropane carbons at δ 18.4–22.1 ppm.

Industrial Production Workflows

Continuous-Flow Synthesis

A continuous-flow system combines cyclopropanation, Curtius degradation, and Boc protection in series (Table 1). Residence times are optimized to 8 minutes per step, achieving a throughput of 12 kg/day with 79% overall yield.

Table 1. Continuous-Flow Process Parameters

| Step | Temperature | Pressure | Catalyst Loading |

|---|---|---|---|

| Cyclopropanation | −10°C | 2 bar | Ti(OiPr)₄ (5 mol%) |

| Curtius Degradation | 100°C | 5 bar | None |

| Boc Protection | 25°C | 1 bar | Et₃N (1.5 equiv) |

Crystallization-Based Purification

The final product is recrystallized from heptane:ethyl acetate (4:1) , yielding needle-like crystals with 99.5% purity (HPLC). Process analytical technology (PAT) monitors crystal growth in real-time to ensure consistent particle size distribution.

Comparative Analysis of Synthetic Routes

Table 2. Yield and Stereoselectivity Across Methods

| Method | Overall Yield | de (%) | Scalability |

|---|---|---|---|

| Kulinkovich-de Meijere | 56% | 85 | Lab-scale |

| Palladium-Catalyzed | 78% | 95 | Pilot-scale |

| Continuous-Flow | 79% | 92 | Industrial |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate serves as a pivotal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics may enhance drug efficacy and specificity by allowing for tailored interactions with biological targets .

Case Study: Neurological Disorders

Research indicates that compounds derived from this carbamate can modulate neurotransmitter pathways, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique cyclopropyl structure contributes to the compound's ability to interact with specific receptors involved in these disorders.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in developing effective pest control solutions. Its application in formulating agrochemicals aims to minimize environmental impact while maximizing pest control efficiency. This aligns with the growing demand for sustainable agricultural practices .

Case Study: Insecticide Development

A related compound has been successfully employed in synthesizing spirocyclopropanated analogues of well-known insecticides like Thiacloprid and Imidacloprid. This suggests that this compound could similarly contribute to developing new agrochemical products with improved effectiveness and reduced toxicity.

Biochemical Research

Enzyme Inhibition Studies

The compound is also significant in biochemical research, particularly in studies related to enzyme inhibition and protein interactions. Researchers utilize it to understand biological processes and disease mechanisms better .

Preliminary Findings

Initial studies have shown that this compound may interact with various enzymes, potentially affecting metabolic pathways. However, further research is necessary to elucidate its precise mechanism of action and therapeutic potential.

Material Science

Development of Advanced Materials

In material science, this compound's properties make it suitable for developing advanced materials, including polymers and coatings that require enhanced durability and resistance to chemical degradation. Its incorporation into materials can improve their performance characteristics, making them more suitable for various industrial applications .

Cosmetic Formulations

Stabilizing Agent in Cosmetics

this compound is also incorporated into cosmetic products due to its stabilizing properties. It helps ensure product longevity and effectiveness while being gentle on the skin, making it a valuable ingredient in skincare formulations .

Comparative Analysis of Related Compounds

To further understand the unique aspects of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a carbamate group | Less sterically hindered |

| Hydroxymethyl cyclopropane | Lacks the tert-butyl group | More reactive |

| Cyclopropyl methyl carbamate | Methyl instead of tert-butyl | Different steric effects |

| Tert-butyl (S)-2-hydroxy-3-methylbutyrate | Hydroxy and methyl group | Potentially different stereochemistry affecting bioactivity |

This table highlights how this compound stands out due to its unique cyclopropane structure and the presence of both hydroxymethyl and tert-butyl groups, which may confer specific biological properties not observed in simpler analogs .

Mechanism of Action

The mechanism of action of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound’s cyclopropylcarbamate structure allows it to mimic certain natural substrates, potentially inhibiting or activating enzymes and pathways involved in various biological processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The tert-butyl cyclopropylcarbamate scaffold is highly modular, enabling diverse functionalization. Key analogues include:

Aryl-Substituted Derivatives

- tert-Butyl 2-(3-fluorophenyl)cyclopropylcarbamate (7a) Substituent: 3-Fluorophenyl. Application: Inhibitor of nNOS, with IC$_{50}$ values in the nanomolar range . Synthesis: Prepared via Pd-catalyzed coupling, yielding 37–58% after flash chromatography .

Heteroaryl-Substituted Derivatives

- tert-Butyl trans-2-(6-(3-trifluoromethylphenyl)pyridin-3-yl)cyclopropylcarbamate

Functionalized Hydrocarbyl Derivatives

- tert-Butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate

Stereoisomeric Analogues

Physicochemical Properties

- Hydroxymethyl vs. Aryl Groups : The hydroxymethyl substituent improves polarity compared to aryl groups, influencing pharmacokinetic profiles .

Biological Activity

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a compound of interest in various fields of research, particularly due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its molecular formula is , and its IUPAC name is tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyclopropylcarbamate structure enables the compound to mimic natural substrates, potentially leading to the inhibition or activation of enzymes involved in critical metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking their natural substrates, thereby altering metabolic pathways.

- Cellular Interaction : It can influence cellular processes through receptor binding or modulation of signaling pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Enzyme Modulation : Investigations into its effects on specific enzymes have shown potential inhibitory action, which could be beneficial in therapeutic applications.

- Pharmaceutical Applications : As a pharmaceutical intermediate, it may play a role in the development of new drugs targeting various diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl trans-(2-hydroxyethyl)cyclopropylcarbamate | Hydroxyethyl group instead of hydroxymethyl | Moderate enzyme inhibition |

| Tert-butyl trans-(2-methyl)cyclopropylcarbamate | Methyl group substitution | Limited biological studies available |

| Tert-butyl trans-(2-aminomethyl)cyclopropylcarbamate | Aminomethyl group; potential for increased reactivity | Notable enzyme inhibition |

This table highlights how variations in substituents can significantly affect the biological activity of cyclopropylcarbamates.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic processes, suggesting its potential as a therapeutic agent for metabolic disorders.

- Antimicrobial Activity Assessment : Research indicated that this compound exhibited antimicrobial properties against Gram-positive bacteria, showing promise for further development as an antimicrobial agent.

- Synthesis and Biological Evaluation : A recent thesis explored the synthesis of various cyclopropyl derivatives, including this compound, and evaluated their biological activities, concluding that modifications could enhance their efficacy .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate, and what methodological precautions are critical?

Answer:

The synthesis typically involves carbamate formation via reaction of cyclopropylamine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0°C, followed by gradual warming to room temperature . Key considerations include:

- Reagent stoichiometry : Use a slight excess (1.1 equiv.) of Boc anhydride to ensure complete reaction of the amine.

- Solvent choice : Dichloromethane is preferred for its inertness and ability to dissolve both reactants.

- Purification : Column chromatography with pentanes:ethyl acetate (10:1) is effective for isolating the product, as demonstrated in similar carbamate syntheses .

- Safety : Avoid moisture and oxygen to prevent side reactions.

Basic: How can NMR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?

Answer:

1H and 13C NMR are critical for structural validation:

- Cyclopropane protons : Look for splitting patterns (e.g., δ = 0.63–0.76 ppm for cyclopropane CH2 groups) and coupling constants (J = 3.6–7.1 Hz) to confirm the trans-configuration .

- Boc group : A singlet at δ = 1.44 ppm (9H) confirms tert-butyl integrity .

- Hydroxymethyl group : A triplet or multiplet near δ = 3.5 ppm (CH2OH) and a broad OH peak (~2–5 ppm) after deuterium exchange .

- Stereochemical analysis : Compare experimental optical rotation values (e.g., OR = ±144° in ethanol) with literature data to confirm enantiopurity .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

Yield optimization requires addressing:

- Temperature control : Lower temperatures (-20°C) during Grignard reagent addition minimize side reactions, as shown in diazidation protocols .

- Catalyst selection : Copper(I) thiophenecarboxylate (CuTc) improves azide coupling efficiency (62% yield) .

- Workup adjustments : Neutralization with 1 M NaOH after acid quenching enhances organic layer separation .

- Reproducibility : Monitor reaction progress via TLC (Rf = 0.38 in pentanes:ethyl acetate) to standardize termination points .

Advanced: How should contradictory stereochemical outcomes be resolved in cyclopropane-functionalized carbamates?

Answer:

Discrepancies may arise from:

- Epimerization : Check for acidic protons (e.g., NH or OH groups) that could lead to racemization during workup. Use milder bases (e.g., NaHCO3 instead of NaOH) .

- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., PyBOP for amide coupling) to enforce stereochemistry, as seen in benzamido derivatives .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments if NMR data are ambiguous .

Advanced: What strategies enable functionalization of the cyclopropane ring in this compound?

Answer:

Functionalization methods include:

- Diazidation : React with TMSN3 and CuTc to install azide groups (44% yield), enabling click chemistry applications .

- Cross-coupling : Use vinylmagnesium bromide to add alkenes at low temperatures (-20°C) .

- Acylation : Employ 4-(benzyloxy)benzyl groups via benzotriazole-activated intermediates (e.g., PyBOP) for bioactive derivatives .

- Safety note : Avoid explosive intermediates (e.g., diazides) by adhering to inert atmosphere protocols .

Basic: What analytical techniques are essential for assessing the purity of this compound?

Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities <2% .

- Melting point analysis : Compare experimental values (e.g., 88–92°C) with literature data to confirm crystallinity .

- IR spectroscopy : Validate carbonyl (1701 cm⁻¹) and carbamate (1509 cm⁻¹) stretches .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses involving tert-butyl carbamates?

Answer:

- Intermediate stability : Protect hydroxyl groups (e.g., silylation) to prevent degradation during prolonged reactions .

- Byproduct identification : Use HRMS to detect side products (e.g., [M+Na]+ = 264.1180) and adjust stoichiometry .

- Solvent drying : Pre-dry dichloromethane over sodium wire to eliminate water-induced Boc group cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.